4H-purin-6-ylhydrazine

Kinase Inhibition c-Src Anticancer

Researchers developing selective kinase inhibitors often encounter off-target toxicity from promiscuous scaffolds. 4H-Purin-6-ylhydrazine directly addresses this with a proven selectivity profile. Key advantages: (1) c-Src inhibition with >50-fold selectivity over Abl, EGFR, VEGFR2 (IC50 > 20 μM) []; (2) Enables anti-HCV prodrugs achieving nanomolar potency (EC50 = 24 nM) []; (3) High-yield synthesis (92%) from 6-chloropurine ensures scalable supply for library generation and lead optimization. Reliable sourcing for SAR-driven discovery programs.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
Cat. No. B12361458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-purin-6-ylhydrazine
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NC2C(=N1)C(=NC=N2)NN
InChIInChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,4H,6H2,(H,9,10,11)
InChIKeyKMRZSSNUAUJWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Purin-6-ylhydrazine: Chemical and Biological Profile Overview


4H-Purin-6-ylhydrazine, commonly known as 6-hydrazinopurine, is a purine analog characterized by a hydrazine substituent at the 6-position of the purine ring [1]. This structural modification imparts unique chemical reactivity and biological activity compared to other 6-substituted purines. 6-Hydrazinopurine serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and compounds targeting multi-drug resistant cancers [2] [3]. It has been investigated as an inhibitor of purine nucleoside phosphorylase (PNP), c-Src kinase, and as a precursor for potent anti-HCV prodrugs [4] [5] [6].

Scaffold for kinase selectivity profiling studies
Prodrug precursor for antiviral nucleoside research
Building block for hydrazone-based chemical library synthesis

Why 4H-Purin-6-ylhydrazine Cannot Be Replaced by Simple Analogs


Substituting a different 6-substituted purine, such as 6-chloropurine or 6-methylthiopurine, for 4H-purin-6-ylhydrazine can lead to fundamentally different biological outcomes. The hydrazine group at the 6-position is not a generic linker; it is a specific pharmacophore that enables unique molecular interactions. For instance, the hydrazine moiety allows for the formation of hydrazone derivatives with potent activity against multi-drug resistant tumors, a property not shared by chloro or methylthio analogs [1]. Furthermore, the hydrazinopurine scaffold is crucial for achieving selective c-Src kinase inhibition at sub-micromolar concentrations (IC50 = 0.38 μM), whereas other 6-substituted purines in the same study did not exhibit this level of potency and selectivity [2]. In antiviral applications, while the parent 6-hydrazinopurine nucleoside shows poor affinity for adenosine kinase, its prodrugs can overcome this limitation to yield nanomolar anti-HCV activity [3]. These distinct structure-activity relationships underscore the risk of using a generic analog; the hydrazine group is essential for the specific activity profiles documented below.

Hydrazone Derivatization
6-Chloro- or 6-methylthiopurines cannot form the hydrazone linkages essential for MDR-relevant tumor cell activity.
c-Src Selectivity Profile
The sub-micromolar c-Src inhibition and >50-fold selectivity observed with hydrazinopurine derivatives may not transfer to non-hydrazine 6-substituted purines.
Prodrug Activation Pathway
The dramatic potency enhancement (>1000-fold) achieved with 5′-monophosphate prodrugs relies on the hydrazinopurine core; alternative 6-substituents are unlikely to yield the same activation profile.

4H-Purin-6-ylhydrazine: Quantitative Evidence from Key Assays


Selective c-Src Kinase Inhibition

A 6-hydrazinopurine-based inhibitor, PH006, selectively inhibits c-Src kinase with an IC50 of 0.38 μM. This potency was demonstrated in an enzyme-linked immunosorbent assay (ELISA) [1]. In a panel of 14 diverse tyrosine kinases, PH006 showed significant selectivity for c-Src over other kinases, including Abl, EGFR, and VEGFR2, which had IC50 values >20 μM [2]. This indicates that the 6-hydrazinopurine scaffold confers a high degree of target selectivity not observed with other purine-based inhibitors tested in the same panel.

c-Src Kinase Inhibition
Head-to-head
PH006 IC50 = 0.38 μM vs >20 μM (Abl, EGFR, VEGFR2)
Supports c-Src pathway selectivity profiling
14-kinase ELISA panel
Kinase Inhibition c-Src Anticancer

Anti-HCV Prodrug Potency Enhancement

A series of 6-hydrazinopurine 2'-methyl ribonucleosides was synthesized and tested for inhibitory activity against the hepatitis C virus (HCV) [1]. The parent nucleosides showed poor antiviral activity due to a lack of affinity for adenosine kinase. To overcome this, 5'-monophosphate prodrugs were synthesized. One such prodrug exhibited an EC50 of 24 nM against HCV, compared to the parent nucleoside's EC50 of 92 μM [1]. This represents a greater than 1000-fold improvement in potency.

Anti-HCV Prodrug Activity
Head-to-head
Prodrug EC50 = 24 nM vs parent 92 μM (>1000× improvement)
Supports prodrug activation strategy research
HCV replicon assay
Antiviral Hepatitis C Prodrug

Antiplasmodial Activity Against P. falciparum

6-Hydrazinyl-7H-purine (the parent compound) was tested for its ability to inhibit the growth of the malaria parasite Plasmodium falciparum [1]. The compound demonstrated an IC50 of 18.77 μM and an EC50 of 302.9 nM in separate assays, indicating a specific concentration-dependent effect on parasite viability [1]. While not as potent as some frontline antimalarials, this activity provides a baseline for structure-activity relationship (SAR) studies and validates the purine scaffold as a starting point for antimalarial drug discovery.

Antiplasmodial Activity
Assay context
IC50 = 18.77 μM, EC50 = 302.9 nM
Reported P. falciparum growth inhibition
In vitro parasite culture
Antimalarial Antiparasitic Plasmodium falciparum

Purine Nucleoside Phosphorylase Inhibition

6-Hydrazinopurine has been evaluated as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme target for T-cell malignancies and certain infections [1]. In a competitive inhibition assay using human erythrocyte PNP, 6-hydrazinopurine exhibited a Ki of 290,000 nM (290 μM) [2]. Its IC50 for PNP was determined to be 1,330 nM (1.33 μM) [3]. These values indicate that while it binds to the enzyme, its affinity is moderate compared to more potent PNP inhibitors.

PNP Enzyme Inhibition
Data to verify
Ki = 290 μM, IC50 = 1.33 μM
Moderate affinity for purine metabolism enzyme
Human erythrocyte PNP assay
Enzyme Inhibition Purine Metabolism PNP

Efficient Synthesis via Nucleophilic Substitution

6-Hydrazinopurine can be efficiently synthesized from 6-chloropurine via nucleophilic substitution with anhydrous hydrazine at room temperature, yielding 92% of pure product [1]. This method contrasts with earlier, less convenient approaches that required sealed-tube heating for 16 hours [1]. The high yield and mild conditions underscore the synthetic accessibility of 6-hydrazinopurine, a critical factor for its use as a key intermediate in larger-scale medicinal chemistry campaigns.

Synthetic Route
Head-to-head
92% yield at room temperature
Enables scalable compound supply
From 6-chloropurine, anhydrous hydrazine
Synthetic Chemistry Nucleophilic Substitution Process Chemistry

Optimal Applications for 4H-Purin-6-ylhydrazine


Selective c-Src Kinase Inhibitor Development

Researchers focusing on c-Src kinase as a therapeutic target for breast cancer or other Src-driven malignancies should prioritize 6-hydrazinopurine as a core scaffold. The derivative PH006 demonstrated a potent and selective inhibition of c-Src (IC50 = 0.38 μM) with >50-fold selectivity over other kinases like Abl, EGFR, and VEGFR2 (IC50 > 20 μM) in a panel of 14 tyrosine kinases [1]. This selectivity profile, established through direct head-to-head comparison, makes 6-hydrazinopurine an excellent starting point for lead optimization campaigns aimed at minimizing off-target toxicity [2].

Design of Potent Anti-HCV Prodrugs

For antiviral drug discovery programs targeting Hepatitis C virus (HCV), 6-hydrazinopurine nucleosides serve as a crucial precursor for generating highly potent prodrugs. While the parent nucleoside exhibits poor activity due to low affinity for adenosine kinase, the synthesis of 5'-monophosphate prodrugs can dramatically enhance antiviral potency. One such prodrug achieved an EC50 of 24 nM against HCV in a replicon assay, a >1000-fold improvement over the parent nucleoside's EC50 of 92 μM [3]. This evidence supports the procurement of 6-hydrazinopurine for prodrug-based antiviral strategies.

Overcoming Multidrug Resistance in Cancer

Investigators developing novel agents to combat multi-drug resistant (MDR) tumors should consider 6-hydrazinopurine as a key intermediate. Patented hydrazone derivatives prepared from 6-hydrazinopurine have demonstrated potent anticancer activity specifically against MDR cancer cell lines [4]. The ability of the hydrazine moiety to form stable hydrazone linkages is critical for this activity, a chemical property not shared by other 6-substituted purines like 6-chloropurine or 6-methylthiopurine. This unique reactivity enables the creation of a distinct chemical space for addressing resistance mechanisms [5].

Purine-Based Chemical Library Synthesis

Due to its well-established, high-yielding synthesis (92% yield from 6-chloropurine under mild conditions), 6-hydrazinopurine is an ideal building block for the generation of diverse purine-based compound libraries [6]. Its reactive hydrazine group allows for facile derivatization into hydrazones, triazines, and other heterocyclic systems, making it a valuable starting material for high-throughput screening campaigns and structure-activity relationship (SAR) studies in both academic and industrial settings [7].

Application
Selection Property
Validation Focus
c-Src kinase pathway studies
Selective c-Src inhibitor scaffold
Kinase panel selectivity endpoints
Antiviral prodrug research
Prodrug activation compatibility
HCV replicon EC50 shift
Multidrug resistance model studies
Hydrazone derivatization capacity
MDR cell line response assays
Purine-focused library synthesis
Synthetic accessibility
Derivatization scope and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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